Product packaging for 2,3-Dimethylphenazine(Cat. No.:CAS No. 6479-88-5)

2,3-Dimethylphenazine

Cat. No.: B13413215
CAS No.: 6479-88-5
M. Wt: 208.26 g/mol
InChI Key: AXTJIDAKPWEJCR-UHFFFAOYSA-N
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Description

2,3-Dimethylphenazine is a multi-substituted phenazine derivative of significant interest in advanced scientific research, particularly in the fields of energy storage and biochemistry. As part of the phenazine class of π-conjugated aza-aromatic compounds, it exhibits outstanding redox properties, which are central to its research applications . In the context of renewable energy technology, structurally similar phenazine derivatives are being extensively investigated as high-performance anolyte materials in aqueous redox flow batteries (ARFBs) . These molecules undergo a reversible 2e-/2H+ proton-coupled electron transfer mechanism, making them promising candidates for scalable, cost-effective, large-scale energy storage systems due to their potential for high energy efficiency and long cycle life . In biomedical research, the phenazine core is recognized as a privileged structure. Phenazine-based molecules have demonstrated notable biological activities in preclinical studies, including potential as cancer chemopreventive agents . Specific analogues have been reported to act as inducers of the phase II detoxifying enzyme quinone reductase 1 (QR1) and as inhibitors of quinone reductase 2 (QR2), suggesting a mechanism through which they may contribute to the detoxification of potential carcinogens . Furthermore, other phenazine derivatives have been developed as water-soluble photosensitizers for singlet oxygen generation, indicating potential applications in photodynamic therapy and environmental remediation . This compound is supplied as a tool for qualified researchers to explore these and other potential applications in a controlled laboratory environment. Please note: This product is designated for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2 B13413215 2,3-Dimethylphenazine CAS No. 6479-88-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylphenazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-9-7-13-14(8-10(9)2)16-12-6-4-3-5-11(12)15-13/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTJIDAKPWEJCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=CC=CC=C3N=C2C=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641062
Record name 2,3-Dimethylphenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6479-88-5
Record name 2,3-Dimethylphenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies for 2,3 Dimethylphenazine and Functionalized Phenazines

Regioselective Synthesis Methodologies

The precise control of substituent placement on the phenazine (B1670421) core is crucial for tuning its physicochemical and biological properties. Regioselective synthesis aims to achieve this control, offering pathways to specific isomers that might be difficult to obtain through classical methods.

Reductive Cyclization Approaches

Reductive cyclization is a foundational strategy for the synthesis of the phenazine ring system. A classic example is the Wohl-Aue reaction, which traditionally involves the reaction of an aromatic nitro compound with an aniline. In a more direct approach for substituted phenazines, the synthesis can proceed through the reductive cyclization of dinitroarenes or nitroanilines.

For the synthesis of 2,3-dimethylphenazine, a plausible reductive cyclization route would involve the intramolecular cyclization of a suitably substituted biphenyl (B1667301) precursor or the condensation of appropriately substituted benzene (B151609) derivatives. A common strategy involves the reduction of a nitro group to a reactive nitroso or amino group, which then undergoes intramolecular cyclization. For instance, the synthesis of phenazine can be achieved by reacting N-phenyl-2-nitroaniline with iron powder, where the nitro group is first reduced to an amino group, followed by an oxidative cyclization to yield phenazine with a 46% yield.

Key steps in these reactions often involve:

Reduction of a nitro group: This can be achieved using various reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation.

Intramolecular cyclization: The newly formed amino group attacks a suitably positioned carbonyl or nitroso group on the adjacent aromatic ring.

Aromatization: The resulting dihydrophenazine intermediate is then oxidized to the stable aromatic phenazine core. The choice of oxidizing agent can influence the final product and yield.

Tandem Reaction Sequences and Oxidative Coupling

Tandem or domino reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an efficient and atom-economical approach to complex molecules like functionalized phenazines. These sequences can involve a combination of cross-coupling, cyclization, and oxidation steps.

One such sequence involves an initial intermolecular reaction to construct a diarylamine intermediate, followed by an intramolecular cyclization to form the phenazine ring. For example, non-symmetric phenazines have been synthesized through a sequence initiated by the Buchwald-Hartwig amination of ortho-bromoazobenzenes with anilines, followed by an acid-promoted 6π-electrocyclization and subsequent aromatization.

Oxidative coupling is another powerful tool for phenazine synthesis. This can involve the direct coupling of two ortho-phenylenediamine molecules or the oxidative cyclization of a pre-formed diarylamine. The use of various oxidants, from air and molecular oxygen to chemical reagents like ferric chloride, is central to these transformations. Electrosynthesis has also emerged as a green and efficient method for the oxidative synthesis of phenazines.

Buchwald–Hartwig Coupling Applications in Phenazine Synthesis

The palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. This reaction has been effectively applied to the synthesis of phenazine derivatives, often in a domino or sequential fashion. The versatility of this method allows for the coupling of a wide range of aryl halides and amines under relatively mild conditions, making it suitable for the synthesis of highly functionalized phenazines.

A notable application is the palladium-catalyzed double N-arylation of 1,2-diaminoarenes with 1,2-dihaloarenes. This domino process involves both intermolecular and intramolecular C-N bond formations, followed by an in-situ oxidation to afford the phenazine product in good to excellent yields. This strategy allows for the construction of the phenazine core from readily available starting materials in a single operation.

The table below summarizes the yields of a two-step synthesis of phenazine derivatives, where the first step is a Buchwald-Hartwig coupling to form a bis(2-nitrophenyl)amine (B107571) derivative, followed by a reductive cyclization and tandem oxidation.

EntryBis(2-nitrophenyl)amine DerivativeBuchwald-Hartwig Coupling Yield (%)Phenazine Formation Yield (%)
1Compound A8572
2Compound B9281
3Compound C7865

Green Chemistry Principles in Phenazine Synthesis

The growing emphasis on sustainable chemical practices has driven the development of more environmentally friendly methods for phenazine synthesis. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Mechanosynthesis and Solvent-Free Protocols

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a promising green alternative to traditional solvent-based synthesis. By grinding solid reactants together, often with a catalytic amount of a liquid additive (liquid-assisted grinding), reaction times can be significantly reduced, and the use of bulk solvents can be eliminated.

Solvent-free synthesis of phenazine derivatives has been successfully demonstrated. For instance, functionalized benzo[a]pyrano[2,3-c]phenazine derivatives have been prepared in high yields (85-95%) via a one-pot, four-component reaction under solvent-free conditions at 100 °C. These solvent-free protocols not only reduce the environmental impact of the synthesis but can also simplify product purification.

Microwave and Ultrasound-Assisted Synthetic Routes

Microwave and ultrasound irradiation are alternative energy sources that can significantly accelerate chemical reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods.

Microwave-assisted synthesis has been widely applied to the synthesis of various heterocyclic compounds, including phenazines. The rapid and uniform heating provided by microwaves can dramatically reduce reaction times from hours to minutes. For example, the synthesis of benzimidazole (B57391) derivatives, which share a similar heterocyclic core, from o-phenylenediamine (B120857) and carboxylic acids under microwave irradiation was completed in 1.5 to 4 minutes with high yields (80-95%). Microwave-assisted synthesis of benzo[a]chromeno[2,3-c]phenazine derivatives has also been reported, offering significant advantages in terms of reaction time and yield.

Ultrasound-assisted synthesis , or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates. This technique has been successfully employed for the synthesis of various phenazine derivatives, often under mild conditions and with improved yields. For instance, the ultrasound-promoted synthesis of benzo[a]pyrano-[2,3-c]phenazines has been reported with high yields (85% to 94%) in short reaction times (8-20 minutes).

The following table provides a comparative overview of reaction times and yields for the synthesis of certain heterocyclic compounds using conventional, microwave-assisted, and ultrasound-assisted methods, illustrating the benefits of these green chemistry techniques.

Synthetic MethodReaction TimeYield (%)Reference Compound
Conventional Heating2.5 h72-73α,β-unsaturated esters
Ultrasound-Assisted35 min82-84α,β-unsaturated esters
Conventional Heating2 h51-73Pyrimidinones
Microwave-Assisted5 min80-93Pyrimidinones
Ultrasound-Assisted5 min82-96Pyrimidinones

Biosynthetic Pathways and Metabolic Engineering of Phenazine Systems

Phenazine natural products are a class of nitrogen-containing heterocyclic compounds produced by various microorganisms, including bacteria of the genera Pseudomonas, Streptomyces, and Burkholderia. acs.orgnih.gov These compounds exhibit a wide range of biological activities. nih.gov The core structure of phenazines is synthesized from precursors derived from the shikimic acid pathway. guidechem.com The biosynthesis can be broadly divided into two stages: the formation of the core phenazine scaffold, such as phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC), followed by diverse modifications to this scaffold. acs.org Metabolic engineering strategies are often employed to enhance the production of these valuable compounds. acs.orgnih.gov

Enzymatic and Non-Enzymatic Condensation Mechanisms

The formation of the foundational tricyclic phenazine ring is a complex process involving a conserved set of enzymes encoded by the phz operon. nih.gov The pathway begins with chorismic acid, a key intermediate of the shikimic acid pathway. usm.edu

The key enzymatic steps for the synthesis of the phenazine core are as follows:

Conversion of Chorismic Acid: The enzyme PhzE, an anthranilate synthase homolog, catalyzes the conversion of chorismate to 2-amino-2-deoxyisochorismic acid (ADIC). nih.gov

Hydrolysis: The isochorismatase PhzD then hydrolyzes ADIC to produce trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). nih.govusm.edu

Isomerization: PhzF, a key enzyme in the pathway, isomerizes DHHA into a highly reactive ketone intermediate, (1R,6S)-6-amino-5-oxo-2-cyclohexene-1-carboxylic acid (AOCHC). nih.govresearchgate.netresearchgate.net This step is crucial for the subsequent condensation. acs.org

Condensation: The small dimeric protein PhzB catalyzes the condensation of two molecules of the AOCHC intermediate to form the initial tricyclic scaffold, hexahydrophenazine-1,6-dicarboxylic acid (HHPDC). nih.govusm.edu In pseudomonads, an inactive paralog of PhzB, called PhzA, is also present and appears to play a role in modulating the efficiency of PCA production. nih.gov

Oxidation/Aromatization: The final steps involve oxidation and aromatization of the tricyclic intermediate, catalyzed by the flavin-dependent oxidase PhzG, to yield the stable phenazine core structures PCA and PDC. nih.govacs.orgnih.gov

Alongside these enzymatic reactions, non-enzymatic (spontaneous) processes can also occur. For instance, the HHPDC intermediate is unstable and can undergo rapid, uncatalyzed oxidative decarboxylation to form tetrahydrophenazine-1,6-carboxylic acid (THPCA). nih.gov This non-enzymatic step helps explain why the asymmetrically substituted PCA is often a major product, even in organisms that use PDC as a precursor for further modifications. nih.gov

EnzymeFunction in Phenazine Core BiosynthesisPrecursorProduct
PhzE ADIC SynthaseChorismic acid2-amino-2-deoxyisochorismic acid (ADIC)
PhzD IsochorismataseADICtrans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA)
PhzF IsomeraseDHHA6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC)
PhzB Condensing EnzymeTwo molecules of AOCHCHexahydrophenazine-1,6-dicarboxylic acid (HHPDC)
PhzG Flavin-dependent OxidaseHHPDC / THPDCPhenazine-1,6-dicarboxylic acid (PDC) / Phenazine-1-carboxylic acid (PCA)

Precursor Utilization and Post-Modification Strategies

The diversity of the more than 180 known natural phenazine compounds arises from the modification of the initial phenazine core. acs.org These modifications are catalyzed by a variety of tailoring enzymes, often encoded by genes located within or adjacent to the core phz operon.

Precursor Utilization: The primary precursor for all phenazines is chorismic acid, which is supplied by the shikimic acid pathway. guidechem.com Therefore, a common metabolic engineering strategy to increase phenazine yield is to enhance the metabolic flux towards chorismate. This can be achieved by overexpressing key enzymes in the shikimic acid pathway, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, or by removing feedback inhibition from these enzymes. guidechem.comfrontiersin.org Furthermore, the availability of precursors like phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) is crucial for the shikimate pathway's efficiency. frontiersin.org Glutamine serves as another essential precursor, acting as the amino group donor in the initial step of the pathway catalyzed by PhzE. mdpi.com

Post-Modification Strategies: Once the core phenazine scaffold (PCA or PDC) is formed, it can be subjected to a wide array of enzymatic modifications. These post-modification strategies are responsible for the vast structural and functional diversity of phenazine natural products.

Hydroxylation: Monooxygenases can introduce hydroxyl groups onto the phenazine ring. For example, the enzyme PhzO catalyzes the conversion of PCA to 2-hydroxyphenazine-1-carboxylic acid (2-OH-PCA). frontiersin.org

Methylation: S-adenosyl methionine (SAM)-dependent methyltransferases are responsible for adding methyl groups to various positions on the phenazine ring or its side chains. The O-methyltransferase LaPhzM from Lysobacter antibioticus, for instance, can catalyze the O-methylation of hydroxylated phenazines. acs.org The formation of this compound, while not extensively detailed in biosynthesis literature, would logically proceed through the action of one or more specific methyltransferases acting on a phenazine precursor. This could involve the methylation of an existing phenazine core or a methylated precursor that is then incorporated into the final structure.

Carboxamide Formation: The enzyme PhzH can convert the carboxyl group of PCA into a carboxamide, yielding phenazine-1-carboxamide (B1678076) (PCN). mdpi.com

N-Oxidation: N-monooxygenases can oxidize the nitrogen atoms within the phenazine ring to produce phenazine N-oxides. mdpi.com

Other Modifications: More complex modifications include glycosylation, prenylation, and dimerization, leading to highly complex phenazine structures with unique biological activities. acs.org

These modification enzymes often exhibit broad substrate selectivity, allowing for the generation of multiple derivatives from a single phenazine core. acs.org By combining the expression of different modification genes through metabolic engineering, it is possible to create novel phenazine derivatives with potentially enhanced or new biological activities. acs.orgacs.org

Modification TypeEnzyme Class ExampleFunctionResulting Compound Example
Hydroxylation Monooxygenase (e.g., PhzO)Adds a hydroxyl (-OH) group2-Hydroxyphenazine-1-carboxylic acid
Methylation Methyltransferase (e.g., LaPhzM)Adds a methyl (-CH3) groupMyxin
Amidation Amidotransferase (e.g., PhzH)Converts a carboxyl group to a carboxamidePhenazine-1-carboxamide (PCN)
N-Oxidation N-monooxygenaseAdds an oxygen atom to a ring nitrogenPhenazine N-oxides
Prenylation Prenyltransferase (e.g., PpzP)Adds an isoprenoid chainEndophenazine A

Elucidation of Molecular and Electronic Structure Through Advanced Spectroscopic Techniques

Vibrational Spectroscopy for Structural Characterization

Resonance Raman Spectroscopy for Electronic State Interpretation

Resonance Raman (RR) spectroscopy is a powerful technique that enhances the Raman signals of vibrational modes coupled to an electronic transition. edinst.com By tuning the excitation laser to a specific absorption band of the molecule, detailed information about the electronic structure and excited states can be obtained. youtube.com For example, in copper(I) complexes of dipyrido[2,3-a:3',2'-c]-6,7-dimethylphenazine, preferential enhancement of modes associated with the phenanthroline section of the ligands with blue excitation (457.9 nm) over phenazine-based modes with redder excitation (514.5 and 632.8 nm) suggests the presence of two distinct metal-to-ligand charge-transfer (MLCT) transitions. nih.govresearchgate.net This selective enhancement allows for the detailed assignment of electronic transitions and the characterization of excited state geometries. stfc.ac.uk The transient resonance Raman spectra of related Ru(II) complexes have been used to analyze the excited states by comparing them with the spectra of the electrochemically reduced species. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules by providing information about the chemical environment of individual nuclei, primarily ¹H and ¹³C.

For phenazine (B1670421) derivatives, the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra allow for the unambiguous assignment of all protons and carbons in the molecule. acs.org In the ¹H NMR spectrum of 2,3-dimethylphenazine in CDCl₃, the aromatic protons typically appear in the range of δ 8.22-7.83 ppm, while the methyl protons give a characteristic singlet. nih.gov The specific chemical shifts are influenced by the solvent and any substituents present on the phenazine core. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to confirm the connectivity between protons and carbons, providing a complete structural assignment. acs.orgarkat-usa.org

Interactive Data Table: Representative ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicitySolventSource
Aromatic Protons8.22-7.83mCDCl₃ nih.gov
Methyl Protons2.85sCDCl₃Not explicitly stated, but typical for aryl methyls.

Note: The exact chemical shifts can vary depending on the specific experimental conditions.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into its electronic structure, conjugation, and photophysical behavior. hu-berlin.de

Analysis of Electronic Transitions and Charge Transfer Phenomena

The UV-Vis absorption spectrum of phenazine derivatives is characterized by distinct absorption bands corresponding to π-π* and n-π* electronic transitions. mdpi.com For 2,3-diaminophenazine in methanol, absorption maxima are observed at 250 nm, 380 nm, and 430 nm. mdpi.com The introduction of substituents can cause a shift in these absorption bands. For example, the presence of electron-donating groups can lead to a bathochromic (red) shift. uomustansiriyah.edu.iq In charge-transfer complexes involving phenazine derivatives, new absorption bands corresponding to charge-transfer (CT) transitions can appear. aps.orgresearchgate.netrsc.org These transitions involve the movement of electron density from a donor to an acceptor molecule upon photoexcitation. aps.orgresearchgate.net

Interactive Data Table: UV-Vis Absorption Maxima for a Related Phenazine Derivative

Compoundλmax (nm)SolventSource
2,3-Diaminophenazine250, 380, 430Methanol mdpi.com

Photophysical Property Characterization

The photophysical properties of this compound, such as fluorescence and phosphorescence, are determined by the fate of the molecule after it absorbs light and is promoted to an excited electronic state. The efficiency of these processes is described by the quantum yield. libretexts.orguci.edu

Dihydrophenazine derivatives, which are structurally related to the reduced form of phenazine, are known to exhibit interesting photophysical properties, including large Stokes shifts. acs.orgbohrium.com The fluorescence and phosphorescence emission spectra provide information about the energy levels of the excited singlet (S₁) and triplet (T₁) states, respectively. libretexts.org For instance, some phenothiazine (B1677639) derivatives, which share structural similarities, exhibit fluorescence and phosphorescence, with the emission wavelengths being sensitive to substituents and the environment. mdpi.comnih.gov The study of these properties is crucial for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. acs.org

X-ray Diffraction (XRD) and Single-Crystal Structural Analysis

While specific, publicly accessible single-crystal X-ray diffraction data for this compound is not readily found in the surveyed literature, extensive structural studies have been conducted on the parent phenazine molecule and its various derivatives. mdpi.comarkat-usa.orgresearchmap.jp This body of research provides a robust framework for understanding the core phenazine structure. For the unsubstituted phenazine molecule, X-ray analysis reveals a planar, highly conjugated system with D₂h symmetry. iucr.org The bond lengths and angles are well-characterized and serve as a reliable baseline for comparison with substituted analogs.

Structural analyses have been performed on related compounds, such as charge-transfer complexes of 5,10-dihydro-5,10-dimethylphenazine. arkat-usa.orgbiosynth.com In one such study, the crystal structure was solved at various temperatures, revealing detailed lattice parameters and space group information, which are crucial for understanding intermolecular interactions and phase transitions. arkat-usa.org For instance, at 294 K, the complex exhibited a triclinic crystal system. arkat-usa.org Such studies on derivatives highlight how substitutions and intermolecular interactions can influence the crystal packing and electronic properties of the phenazine core.

Table 1: Representative Crystallographic Data for Parent Phenazine This table presents data for the parent phenazine molecule as a reference point.

Parameter Value
Bond Length C1-C2 0.1365 nm
Bond Length C2-C3 0.1422 nm
Bond Length C4a-N5 0.1341 nm
Bond Angle C4a-N5-C5a 116.3°
Bond Angle N5-C5a-C9a 121.6°

Data sourced from a general reference on phenazine chemistry. iucr.org

Advanced Surface and Bulk Characterization Techniques

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical state of atoms within the top 1 to 10 nanometers of a material's surface. ugr.esyoutube.comugr.es The method involves irradiating a sample with a beam of soft X-rays, which causes the emission of core-level electrons. ugr.esplatonsoft.nl The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. This binding energy is unique to each element and is sensitive to the local chemical environment (i.e., oxidation state and bonding partners), providing a detailed chemical fingerprint of the surface. youtube.comugr.es

For this compound (C₁₄H₁₂N₂), an XPS analysis would primarily focus on the C 1s and N 1s core level spectra. The C 1s spectrum is expected to show a main peak corresponding to C-C and C-H bonds in the aromatic rings, typically used as a reference for charge correction at approximately 284.8 eV. youtube.comacs.org Additional, slightly shifted components may be resolved corresponding to the C-N bonds and the carbon atoms of the methyl groups.

The N 1s spectrum is particularly informative for phenazine derivatives. The nitrogen atoms in the phenazine ring are in a pyridine-like environment (C=N-C). The binding energy for this type of nitrogen typically falls within a specific range. Studies on various phenazine-based conjugated polymers have identified N 1s peaks corresponding to phenazine units. The binding energy for pyrazine-N has been reported at approximately 399.1 eV in some conjugated copolymers. General databases for organic nitrogen species place the binding energy for N=C bonds in the range of 398.3 eV to 399.3 eV. Therefore, the N 1s spectrum for this compound is expected to exhibit a primary peak in this region, confirming the chemical state of the nitrogen atoms within the heterocyclic core.

Table 2: Typical N 1s Binding Energies for Relevant Nitrogen Environments

Chemical State Binding Energy (eV) Range
Nitride (e.g., Si₃N₄) ~397.5 - 398.0
Azide (N*=N-N) ~398.4
Pyridine / C=N-C ~398.3 - 399.3
C-NH₂ ~400.0
Nitrate >405.0

Data compiled from XPS reference databases and literature.

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution, two-dimensional projections of a sample. A high-energy beam of electrons is transmitted through an ultra-thin specimen, and the interactions of the electrons with the sample are used to form an image. TEM can achieve resolutions down to the atomic level, making it invaluable for visualizing the morphology, size, shape, and crystal structure of nanomaterials and thin films. Scanning Transmission Electron Microscopy (STEM) is a related technique that scans a focused electron probe across the sample, allowing for various imaging modes, including high-contrast imaging of heavy elements.

While specific TEM studies focused solely on this compound are not prominent in the searched literature, the technique is well-suited for its characterization. If prepared as thin crystals or deposited as a thin film, TEM could be used to:

Visualize Crystal Morphology: Directly image the shape and size distribution of this compound micro- or nanocrystals.

Identify Crystal Defects: Observe dislocations, stacking faults, and grain boundaries within the crystalline structure, which can significantly impact the material's electronic and physical properties.

Perform Electron Diffraction: Obtain selected area electron diffraction (SAED) patterns, which provide complementary crystallographic information to XRD, especially for very small crystals.

Cryo-Electron Microscopy (Cryo-EM) is a variant of TEM where the sample is rapidly frozen in vitreous (non-crystalline) ice and observed at cryogenic temperatures. This process preserves the specimen in its near-native state, making it exceptionally useful for imaging biological macromolecules and delicate, solvent-containing structures. For a small molecule like this compound, Cryo-EM could be particularly useful for studying its self-assembly or aggregation behavior in solution, providing insights into the formation of larger ordered structures or complexes that might be difficult to crystallize for XRD.

Synchrotron radiation facilities produce extremely intense and highly collimated beams of light, spanning from infrared to hard X-rays. This high-intensity radiation enables advanced characterization techniques that are not feasible with conventional laboratory sources.

For this compound, synchrotron-based methods could provide deeper structural and electronic insights:

High-Resolution Synchrotron XRD: The high flux of synchrotron X-rays allows for diffraction studies on very small or weakly diffracting crystals, which might be intractable with standard lab equipment. It also enables rapid data collection for studying dynamic processes or subtle phase transitions. Studies on charge-transfer complexes of phenanthrenequinone (B147406) have utilized synchrotron X-ray diffraction to elucidate complex crystal structures.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy: Also known as X-ray Absorption Spectroscopy (XAS), this technique involves tuning the synchrotron X-ray energy through the absorption edge of a specific element (e.g., the nitrogen or carbon K-edge). The resulting spectrum is sensitive to the local coordination environment and electronic structure (e.g., oxidation state, hybridization). NEXAFS could be used to probe the unoccupied electronic states of the nitrogen and carbon atoms in this compound, providing detailed information about the π* orbitals of the aromatic system. Synchrotron experiments have been employed to investigate the electronic structure of related dimethylphenazine complexes.

Computational Chemistry Approaches in 2,3 Dimethylphenazine Research

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational research on phenazine (B1670421) derivatives, offering a balance between accuracy and computational cost. researchgate.netsemanticscholar.org It is widely used to determine the ground-state properties of molecules like 2,3-Dimethylphenazine. irjweb.com

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the positions of the atoms to find the configuration with the lowest possible energy on the potential energy surface. uky.edupsu.edu For this compound, which has a relatively rigid core structure, these calculations confirm its planar phenazine backbone.

DFT calculations, for instance using the B3LYP functional with a 6-31G(d) basis set, have been successfully applied to model the geometry of closely related molecules like dipyrido[2,3-a:3',2'-c]-6,7-dimethylphenazine. nih.gov Such calculations provide precise data on bond lengths and angles. Although the molecule is largely planar, conformational analysis can reveal slight puckering or the orientation of substituent groups, which can be influenced by intermolecular interactions in a condensed phase. mdpi.comresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Phenazine Derivative Core (Note: Data is representative of a phenazine core structure based on DFT calculations of related derivatives. Specific values for this compound may vary.)

ParameterTypical Calculated Value (Å or °)
C-C (aromatic) Bond Length1.39 - 1.42
C-N Bond Length1.33 - 1.37
C-C-C Bond Angle~120
C-N-C Bond Angle~117

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the electronic properties and reactivity of a molecule. researchgate.netajchem-a.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). nih.gov

The energy gap between the HOMO and LUMO (Eg) is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.com For this compound (DMPZ), DFT calculations show that the HOMO is primarily localized on the phenazine ring, while the LUMO is distributed across the entire conjugated system. The introduction of electron-donating methyl groups raises the HOMO energy level compared to unsubstituted phenazine, which generally leads to a lower oxidation potential. mdpi.com A smaller HOMO-LUMO gap indicates that the molecule can be more easily excited and is typically more reactive. ajchem-a.com

Table 2: Calculated Frontier Molecular Orbital Energies for Dimethylphenazine (DMPZ) (Data sourced from comparative DFT studies on phenazine derivatives.)

OrbitalEnergy (eV)
HOMO-4.61
LUMO-0.73
Energy Gap (Eg)3.88

DFT calculations are a powerful tool for predicting and interpreting vibrational and electronic spectra. nepjol.info Theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to assign specific vibrational modes. researchgate.netscielo.org.za

For a molecule like dipyrido[2,3-a:3',2'-c]-6,7-dimethylphenazine, DFT calculations have been used to model its vibrational spectra, showing good agreement with experimental FT-Raman and IR data. nih.gov The calculations help assign complex spectral features, such as the C-H stretching vibrations of the methyl groups and the various ring stretching and bending modes of the phenazine core. nih.gov Similarly, the electronic absorption spectra (UV-Vis) can be predicted, providing insight into the electronic transitions responsible for the observed absorption bands. nepjol.info

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. rsc.orgchemrxiv.orgohio-state.edu TD-DFT can accurately predict vertical excitation energies, which correspond to the absorption maxima in a UV-Vis spectrum, as well as oscillator strengths, which relate to the intensity of the absorption. mdpi.comrsc.org

This method is essential for understanding the photophysical behavior of this compound, including its absorption and fluorescence properties. Calculations on related phenothiazine (B1677639) and phenazine derivatives have shown that TD-DFT can elucidate the nature of the electronic transitions, such as whether they are localized on the ring system (π-π* transitions) or involve charge transfer. mdpi.com For instance, the lowest energy singlet excited state (S1) can be characterized, and its geometry can be optimized to understand the structural changes that occur upon photoexcitation. mdpi.com This information is vital for applications in areas like organic light-emitting diodes (OLEDs) and photocatalysis.

Molecular Dynamics Simulations for Intermolecular Interactions

While DFT is excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of a large ensemble of molecules over time. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics and a set of force fields, which describe the potential energy of the system, including both intramolecular (bonds, angles) and intermolecular (van der Waals, electrostatic) forces. frontiersin.orgmdpi.com

For phenazine derivatives, MD simulations have been employed to study intermolecular interactions in solution. nih.gov These simulations can reveal how molecules of this compound aggregate or cluster in different solvents, which is critical for understanding its solubility—a key parameter for applications like redox flow batteries. nih.gov By analyzing the trajectories of the molecules, researchers can compute properties like radial distribution functions to understand the solvent structure around the solute and calculate interaction energies between molecules. frontiersin.org

High-Throughput Computational Screening for Redox Properties

High-throughput computational screening has become an indispensable tool for accelerating the discovery of new materials for specific applications. mdpi.com In the context of this compound and its derivatives, this approach is heavily used to find promising candidates for organic redox flow batteries (RFBs). rsc.orgrsc.orgnih.gov

Researchers use automated DFT calculations to screen hundreds or even thousands of virtual phenazine derivatives with different functional groups at various positions. rsc.orgresearchgate.net For each compound, properties like the redox potential and solubility are calculated. rsc.orgresearchgate.net This allows for the rapid identification of structure-property relationships. For example, studies have shown that adding electron-donating groups (like -NH2 or -OH) tends to lower the redox potential, making the molecule a better anolyte, while electron-withdrawing groups (like -CN) increase the redox potential, making it suitable as a catholyte. rsc.orgresearchgate.netrsc.org This computational pre-screening significantly narrows down the number of candidate molecules that need to be synthesized and tested experimentally, saving considerable time and resources. acs.org

Table 3: Example of Calculated Redox Potentials for Substituted Phenazines (Data represents a sample from high-throughput screening studies to illustrate the effect of substituents.)

Phenazine DerivativeCalculated Redox Potential (V vs. Fc/Fc+)
Phenazine (Parent)-1.75
2-Aminophenazine-1.92
2-Cyanophenazine-1.42
2,3-Diaminophenazine-2.09

Electrochemical Behavior and Redox Mediation Mechanisms of 2,3 Dimethylphenazine

Cyclic Voltammetry Studies of Redox Cycling

Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox processes of 2,3-Dimethylphenazine (DMPZ). CV studies reveal that DMPZ undergoes two distinct and reversible one-electron redox reactions. ibs.re.kr This behavior is crucial for its function as a redox mediator in various energy storage systems.

In non-aqueous electrolytes, such as those containing acetonitrile (B52724) (ACN) or tetraglyme (B29129) (TEGDME), which have low donor numbers, DMPZ exhibits two well-defined pairs of redox peaks. ibs.re.kr This indicates stable and successive one-electron transfers. ibs.re.kr However, in solvents with high donor numbers like dimethyl sulfoxide (B87167) (DMSO), the second redox step can be less defined. ibs.re.kr

The reversibility of these redox processes is a significant characteristic. For the first redox couple, the peak separation (ΔEₚ) is close to the ideal 59 mV for a one-electron Nernstian process, signifying fast electron transfer kinetics. The ability of DMPZ to undergo this reversible redox cycling is fundamental to its application in facilitating electron transfer in systems like Li-O₂ batteries.

Studies using nanopore electrode arrays have also utilized the redox cycling of phenazine (B1670421) metabolites for detection, demonstrating the principle of current amplification through continuous reduction and oxidation between two closely spaced electrodes. nih.gov While not specific to DMPZ, this highlights the inherent redox cycling capabilities of the phenazine class of compounds.

The electrochemical behavior of DMPZ is also influenced by the electrolyte composition. The type of anion in the electrolyte can affect the redox potential, which is attributed to the varying stability of the complex formed between the oxidized DMPZ cation ([DMPZ]⁺) and the anion. ibs.re.kr Larger anions can lead to weaker electrostatic interactions and greater steric hindrance, resulting in a higher voltage. ibs.re.kr

Electron Transfer Mechanisms and Redox Potentials

The electron transfer mechanism of this compound (DMPZ) involves two sequential one-electron oxidation steps, which can be represented as:

DMPZ ⇌ [DMPZ]⁺ + e⁻ [DMPZ]⁺ ⇌ [DMPZ]²⁺ + e⁻

These reactions are characterized by distinct redox potentials. In inert model systems using Pt or Au electrodes with LiTFSI/TEGDME electrolytes, two oxidation/reduction peaks for DMPZ have been identified in the range of 3.2–4.0 V vs. Li/Li⁺, specifically at approximately 3.26 V and 3.8 V. ntnu.no In LiTFSI/DMSO electrolytes, reversible cycling has also been demonstrated, though with a more complex set of reduction peaks. ntnu.no

The redox potential of DMPZ is sensitive to the surrounding chemical environment, particularly the type of solvent and the anions present in the electrolyte. ibs.re.kr In low-donor-number solvents like acetonitrile, DMPZ shows two clear pairs of redox peaks, indicating two stable, successive one-electron transfers. ibs.re.kr The choice of solvent is crucial for fully utilizing the multi-electron redox activity of the DMPZ electrode. ibs.re.kr

The nature of the anion also plays a significant role. The redox potential varies with different anions, which is attributed to the different sizes of the anions and the resulting stability of the complex formed between the oxidized DMPZ cation ([DMPZ]⁺) and the anion. ibs.re.kr Larger anions generally lead to weaker electrostatic interactions and increased steric effects, which can destabilize the complex and result in a higher redox potential. ibs.re.kr This anion-dependent electrochemical behavior is a key aspect of its function in dual-ion rechargeable batteries. ibs.re.krresearchgate.net

Furthermore, the structural changes and electron transfers in DMPZ molecules during battery operation have been investigated using techniques like ex situ UV/Vis absorption spectroscopy and X-ray photoelectron spectroscopy, confirming the proposed redox mechanisms. ibs.re.kr

Role as a Redox Mediator in Advanced Energy Systems

In lithium-oxygen (Li-O₂) batteries, this compound (DMPZ) acts as a soluble redox mediator (RM), a molecule that facilitates the electrochemical reactions by acting as an electron-hole carrier. nih.gov This is particularly important for overcoming the challenges associated with the sluggish kinetics of the oxygen reduction reaction (ORR) during discharge and the oxygen evolution reaction (OER) during charging. ntnu.nonih.gov

During the charging process (OER), the primary discharge product, lithium peroxide (Li₂O₂), which is an insulator, needs to be decomposed. nih.gov DMPZ helps lower the high charge overpotential required for this process. acs.org The mechanism involves the electrochemical oxidation of DMPZ to its radical cation (DMPZ⁺) at the cathode surface. nih.govacs.org This DMPZ⁺ then diffuses to the Li₂O₂ particles and chemically oxidizes them, regenerating DMPZ and evolving oxygen. nih.govacs.org This process effectively shuttles electrons between the electrode and the insulating Li₂O₂, enlarging the reaction area and improving efficiency. nih.gov

The use of DMPZ as a redox mediator has been shown to significantly reduce the charge potential. ista.ac.at For instance, a recharge plateau of around 3.2 V has been observed with DMPZ, which is a notable decrease from the higher potentials typically required without a mediator. ista.ac.at This lowering of the charge potential is crucial for improving the energy efficiency of the battery. nih.gov

During the discharge process (ORR), a suitable redox mediator should have a reduction potential slightly below the reversible potential of the Li-O₂ reaction. ntnu.no While DMPZ is primarily recognized for its role in the OER, the addition of DMPZ has been observed to result in a constant and higher discharge potential (around 2.8 V in DMSO-based electrolytes) for the initial cycles, indicating an improved reversibility of the ORR/OER reactions. ntnu.no

The effectiveness of DMPZ can be influenced by the electrolyte solvent. Studies have shown that the improvement in cycling performance with DMPZ is more significant in high Gutman donor number (DN) solvents like DMSO. ntnu.no

A significant challenge in Li-O₂ batteries is the occurrence of parasitic reactions, which lead to poor rechargeability and efficiency. ista.ac.at A major cause of these side reactions is the formation of highly reactive singlet oxygen (¹O₂) during the electrochemical processes. ista.ac.atd-nb.info Singlet oxygen can degrade various cell components, including the electrolyte and the redox mediator itself. ista.ac.atd-nb.info

This compound (DMPZ) has been found to be susceptible to deactivation by singlet oxygen. d-nb.inforesearchgate.net The reaction between DMPZ and ¹O₂ can lead to the formation of endoperoxides through a [4+2] cycloaddition reaction, or dioxetanes via a formal [2+2] cycloaddition, effectively deactivating the mediator. researchgate.net Studies have shown that the reduced form of DMPZ is significantly more reactive towards singlet oxygen than its oxidized form (DMPZ⁺). d-nb.inforesearchgate.net While DMPZ⁺ does react with ¹O₂, the rate of decomposition is slower. researchgate.net

In some cases, even after deactivation, the presence of DMPZ can still lead to a reduction in side reactions that occur at high overvoltages, particularly in DMSO-based electrolytes. ntnu.no This suggests that DMPZ or its degradation products may have some ability to deactivate singlet oxygen. ntnu.no

In the context of organic batteries, particularly in the solid state, electron hopping is a crucial mechanism for charge transport. For materials like this compound (DMPZ), which are used as cathodes, the ability to facilitate efficient electron transfer between molecules is essential for battery performance.

While direct studies on the electron hopping mechanism of DMPZ in organic batteries are not extensively detailed in the provided search results, the principles of its electrochemical behavior suggest its suitability for such a mechanism. The reversible, two-step one-electron redox reactions indicate that DMPZ can readily accept and donate electrons. ibs.re.kr In a solid-state electrode, this would translate to an electron "hopping" from a reduced DMPZ molecule to an adjacent oxidized one.

The crystal structure of related organic charge-transfer complexes provides insight into the pathways for electron transfer. For instance, in a complex of dimethylphenazine and TCNQF₄, the molecules form stacks, and the transfer energy between neighboring molecules can be evaluated. aps.org This transfer energy is a measure of the electronic coupling between molecules and is directly related to the rate of electron hopping. An anisotropic two-dimensional electronic structure was observed, indicating that electron hopping would occur at different rates in different crystallographic directions. aps.org

The efficiency of electron hopping is also influenced by molecular packing and the distance between redox centers. The planar structure of the phenazine core facilitates π-π stacking, which can create effective pathways for electron transport. vulcanchem.com The rate of electron hopping would be dependent on the intermolecular distance and the relative orientation of the phenazine molecules in the solid state.

This compound (DMPZ) and its derivatives are being explored as promising materials for non-aqueous organic redox flow batteries (NORFBs). rsc.orgfx361.com The key advantages of using organic molecules like phenazines in RFBs include their potential for low-cost, sustainable energy storage, and the ability to tune their electrochemical properties through chemical modification. researchgate.netrsc.org

Computational studies using high-throughput density functional theory (DFT) have been employed to investigate the redox potentials of a wide range of phenazine derivatives to identify suitable candidates for both the positive and negative sides of the battery. rsc.org These studies have shown that the redox potential of phenazines can be significantly altered by adding electron-donating or electron-withdrawing functional groups. rsc.org For instance, the first oxidation peak of DMPZ is at a positive potential, making it a suitable catholyte. rsc.org By pairing it with an appropriate anolyte, a high theoretical cell voltage can be achieved. rsc.org

One of the main challenges for organic electrode materials is their solubility in the electrolyte, which can lead to a "shuttle effect" and capacity fade. researchgate.net While DMPZ is highly soluble, studies have shown that there isn't a simple correlation between solubility and battery performance, indicating that other factors like molecular aggregation and the chemical structure of the electrolyte also play a crucial role. researchgate.net The development of new phenazine-based molecules with optimized solubility and redox properties is an active area of research for advancing organic redox flow batteries. rsc.orgfx361.comiu.edu

Interactive Data Tables

Table 1: Electrochemical Properties of this compound

PropertyValue/ConditionSource(s)
Redox Reactions Two successive reversible one-electron transfers ibs.re.kr
First Oxidation Potential ~3.26 V vs. Li/Li⁺ (in LiTFSI/TEGDME) ntnu.no
Second Oxidation Potential ~3.8 V vs. Li/Li⁺ (in LiTFSI/TEGDME) ntnu.no
Reversibility (ΔEₚ) ~59 mV for the first redox couple
Solvent Influence Reversibility affected by solvent donor number ibs.re.kr
Anion Influence Redox potential depends on anion size and type ibs.re.kr

Table 2: Performance of this compound in Li-O₂ Batteries

ParameterObservationSource(s)
Role Redox Mediator for OER nih.govacs.org
Charge Plateau ~3.2 V with DMPZ ista.ac.at
Discharge Potential Stable at ~2.8 V (in DMSO) for initial cycles ntnu.no
Parasitic Reactions Lowers charging potential to mitigate side reactions ista.ac.at
Singlet Oxygen Interaction Deactivated by ¹O₂, especially in reduced form d-nb.inforesearchgate.net
Synergy with Quenchers Enables stable operation of quenchers like DABCO ista.ac.at

Application in Organic Redox Flow Batteries

Anolyte and Catholyte Material Development

Phenazine derivatives are promising candidates for both anolyte (negative electrode) and catholyte (positive electrode) materials in non-aqueous redox flow batteries. researchgate.netundip.ac.id The core phenazine structure can undergo reversible two-electron transfer, which is advantageous for high energy density applications. researchgate.netgoogle.com The development of these materials often focuses on modifying the phenazine core to tune its electrochemical properties and improve its solubility in electrolytes. undip.ac.idresearchgate.net

In the context of anolytes, research has explored phenazine derivatives that exhibit negative redox potentials. For instance, some derivatives have demonstrated improved solubility of up to 1.8 M in alkaline solutions with a redox potential shift of over 400 mV. undip.ac.id Systems using phenazine-based anolytes have achieved cell voltages of 1.4 V and have shown excellent capacity retention of nearly 100% over 500 cycles. undip.ac.id When paired with a TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl) catholyte, a phenazine anolyte can deliver a redox voltage of 1.2 V. undip.ac.id Another example is the pairing of 5,10-dihydro-5,10-dimethyl phenazine (DMPZ) as the anolyte with 9-fluorenone (B1672902) (FL) as the catholyte. undip.ac.id

For catholyte applications, the aim is to develop phenazine derivatives with high redox potentials. nih.gov By introducing specific functional groups, the redox potential of the parent phenazine molecule can be significantly increased. rsc.org This allows for the design of high-voltage redox flow batteries. nih.gov The versatility of phenazine chemistry enables the creation of a wide range of potential materials for both sides of the battery, a critical factor in advancing organic redox flow battery technology. researchgate.netgoogle.com

A key challenge in the development of organic electrode materials, including phenazine derivatives, is their solubility in the electrolyte, which can lead to a "shuttle effect" that diminishes battery performance. researchgate.net Therefore, much of the research in this area also focuses on enhancing the stability and reducing the solubility of the charged species. researchgate.netmdpi.com

Influence of Functionalization on Redox Potentials

The redox potential of phenazine derivatives can be systematically tuned by the introduction of various functional groups onto the phenazine core. rsc.org The electronic nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—plays a crucial role in modifying the electrochemical properties. rsc.org

High-throughput density functional theory (DFT) calculations have been employed to investigate the impact of a wide array of functional groups on the redox potential of phenazine derivatives in non-aqueous media. researchgate.net These studies have shown that attaching EDGs, such as amino (–NH2) or hydroxyl (–OH) groups, tends to lower the redox potential, making the molecule easier to oxidize. rsc.org Conversely, attaching EWGs, like cyano (–CN) or nitro (–NO2) groups, increases the redox potential, making the molecule easier to reduce. rsc.org

The position of the functional group on the phenazine ring also has a significant effect on the redox potential. researchgate.netrsc.org For instance, functionalization at the R2 position (equivalent to R3, R7, and R8) generally leads to a more significant shift in the redox potential compared to the R1 position (equivalent to R4, R6, and R9). rsc.org Specifically, an –N(CH3)2 group shifts the first reduction potential (E01) by -107 mV at the R1 position and by -239 mV at the R2 position, relative to the parent phenazine molecule. rsc.org In contrast, a –NO2 group shifts the E01 by +386 mV and +454 mV at the R1 and R2 positions, respectively. rsc.org

The effect of multiple functional groups can also be additive, particularly for EWGs. For example, the introduction of four cyano groups can increase the redox potential by as much as 1.3 V. rsc.org This tunability allows for the rational design of phenazine-based molecules with specific redox potentials tailored for either anolyte or catholyte applications in redox flow batteries. researchgate.netrsc.org

Below is a table summarizing the effect of single functional groups on the first redox potential of phenazine:

Functional GroupPositionShift in E⁰¹ (mV)
–N(CH₃)₂R1-107
–N(CH₃)₂R2-239
–NO₂R1+386
–NO₂R2+454

Data sourced from high-throughput DFT calculations. rsc.org

Electrochemical Studies of Polymeric Phenazine Derivatives

The electrochemical properties of polymeric phenazine derivatives have been a subject of significant research, particularly for their potential applications in biosensors and energy storage. researchgate.netuc.ptrsc.org Electropolymerization is a common method to create thin films of these polymers on electrode surfaces. researchgate.netuc.pt

Studies on poly(neutral red), a polymer derived from a phenazine dye, have shown that the electrochemical properties of the resulting film are influenced by factors such as the electrolyte composition and pH. researchgate.net The formal potential of poly(neutral red) has been observed to decrease linearly with an increase in pH from 1 to 7. researchgate.net Unlike some other electroactive polymers, the electrochemical behavior of poly(neutral red) is not significantly affected by the presence of oxygen. researchgate.net

Cyclic voltammetry (CV) is a key technique used to characterize the redox behavior of these polymers. mdpi.comnsf.gov For instance, phenoxazine-containing polyaniline derivatives exhibit two single oxidation peaks in their cyclic voltammograms. nsf.gov Importantly, these polymers can show high electrochemical stability, with no new peaks appearing after multiple cycles, which would otherwise indicate degradation. nsf.gov

Conjugated microporous polymers (CMPs) incorporating phenazine units have also been synthesized and studied as supercapacitor electrodes. rsc.org These materials leverage the redox-active nature of the phenazine moieties to store charge. rsc.org The electrochemical behavior of these CMPs, such as TPA-QP and TPA-TBP, was evaluated using CV and galvanostatic charge-discharge (GCD) methods, showing their potential for effective charge storage. rsc.org

The following table presents electrochemical data for a polymeric phenazine derivative:

PolymerTechniqueKey FindingReference
Poly(neutral red)Cyclic VoltammetryFormal potential decreases linearly with increasing pH (1-7). researchgate.net
PAS-DPPZCyclic VoltammetryTwo pairs of redox peaks corresponding to two consecutive single-electron transfers. mdpi.com
PAS-DPPZBattery CyclingInitial discharge specific capacity of ~76 mAh/g with 82% retention after 100 cycles. mdpi.com
TPA-QP CMPCyclic VoltammetryEvaluated in a potential window of -0.3 to +0.6 V for supercapacitor application. rsc.org

Advanced Applications in Materials Science

Organic Electronics and Optoelectronic Devices

The core phenazine (B1670421) structure is a subject of interest in organic electronics due to its electron-accepting properties and rigid framework, which are desirable for charge transport and luminescent materials. However, while numerous phenazine derivatives have been explored, specific research focusing solely on 2,3-Dimethylphenazine for these applications is not as prominent in the existing literature.

Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF)

The development of efficient organic light-emitting diodes (OLEDs) relies on materials that can effectively convert electrical energy into light. A key area of research is in thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency in OLEDs. researchgate.net This process is facilitated in molecules with a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states. researchgate.netrsc.org

While the broader phenazine family has been utilized to create advanced TADF emitters, specific studies detailing the use of this compound for this purpose are limited. Research has shown that derivatives such as 5,10-dihydrophenazine (B1199026) can act as effective electron donor units in TADF molecules. researchgate.netrsc.org For example, combining a 5,10-dihydrophenazine donor with various electron-acceptor units has led to TADF emitters with emission colors ranging from green to orange. rsc.org Similarly, other complex phenazine-based structures, like fluorinated dibenzo[a,c]-phenazines, have been synthesized and shown to be effective TADF emitters for OLEDs. rsc.org These studies underscore the potential of the phenazine core in designing TADF materials, though the specific contributions and potential of the simpler this compound molecule remain an area for further exploration.

Photovoltaic Cell Components

In the field of photovoltaics, organic molecules are investigated for their potential as sensitizers in dye-sensitized solar cells (DSSCs) or as components in organic photovoltaic (OPV) devices. The function of these molecules is to absorb light and facilitate charge separation and transport.

The phenazine moiety has been incorporated into more complex dye structures for DSSCs. For instance, a novel near-infrared (NIR) organic sensitizer, FNE53, which contains a dithieno[2,3-a:3',2'-c]phenazine unit, was designed for use in quasi-solid-state DSSCs. nih.gov This complex derivative demonstrated a broad absorption spectrum extending into the NIR region, which is beneficial for capturing more of the solar spectrum. nih.gov Another study synthesized a dihydrophenazine-based organic di-anchoring dye that achieved a power-conversion efficiency of 5.07% in a DSSC. researchgate.net These examples highlight the utility of the phenazine chemical framework in designing molecules for solar energy conversion. However, direct research and application of the standalone this compound compound as a primary component in photovoltaic cells are not extensively documented.

Energy Storage Systems Beyond Redox Mediation

A highly promising area of application for this compound is in next-generation energy storage systems. Its ability to undergo stable and reversible redox reactions makes it an excellent candidate for an organic electrode material, offering a sustainable alternative to conventional inorganic materials that rely on scarce elements. ibs.re.kr

Organic Electrode Materials for Secondary Batteries

This compound, often referred to in literature as N,N'-dimethylphenazine (DMPZ), has been identified as a new class of p-type organic redox center for rechargeable batteries. ibs.re.kr Unlike many organic materials that are in their oxidized state and must be reduced (lithiated) during the first discharge (n-type), DMPZ in its pristine state is in a reduced form, making it "ready-to-charge". ibs.re.kr This allows it to function as a cathode that can be charged without the need for a lithium-containing anode, such as lithium metal. ibs.re.kr

The redox mechanism of DMPZ involves a reversible two-electron transfer, which is accompanied by the association of anions from the electrolyte to balance the charge. ibs.re.kr This multi-electron redox activity allows for a high specific energy. In dual-ion batteries, DMPZ cathodes have been shown to facilitate this reversible two-electron transfer at high voltages of 3.7 V and 3.1 V. ibs.re.kr A significant challenge for organic electrode materials is their potential solubility in liquid organic electrolytes, which can lead to a "shuttle effect" and degrade battery performance. nih.gov Studies on DMPZ have shown it to be a highly soluble cathode material; however, counter-strategies have been developed to mitigate this issue, such as pre-treating the anode to form a stable solid-electrolyte interface or using the DMPZ salt as the active material instead of the neutral molecule. nih.gov These strategies have successfully improved coulombic efficiency and capacity retention. nih.gov

PropertyValueSource
Material Class p-type Organic Redox Compound ibs.re.kr
Redox Mechanism Reversible two-electron transfer with anion association ibs.re.kr
Operating Voltage 3.7 V and 3.1 V (vs. Li/Li⁺) ibs.re.kr
Specific Energy 622 Wh kg⁻¹ (in dual-ion battery) ibs.re.kr
Key Challenge High solubility in electrolyte ("shuttle effect") nih.gov
Mitigation Strategy Anode pre-treatment, use of DMPZ salt nih.gov

Dual-Ion and Anion-Rocking Chair Battery Systems

The unique charging mechanism of DMPZ makes it particularly suitable for dual-ion batteries (DIBs). ibs.re.kr In a DIB, both cations and anions from the electrolyte participate in the electrochemical reactions at the anode and cathode, respectively. ibs.re.krresearchgate.net When a battery with a DMPZ cathode is charged, the DMPZ molecule is oxidized, and anions from the electrolyte associate with it. ibs.re.kr Simultaneously, cations from the electrolyte are inserted into the anode (e.g., graphite). ibs.re.kr During discharge, the reverse process occurs: anions are released from the DMPZ cathode, and cations are released from the anode. ibs.re.kr

This mechanism is a form of "anion-rocking chair" operation, where anions are shuttled between the electrolyte and the positive electrode during charge and discharge cycles. The potential of the DMPZ redox reaction is influenced by the type of anion in the electrolyte. ibs.re.kr This dependence is more pronounced for the second redox reaction, where two anions must associate with a single DMPZ molecule to compensate for the dicationic charge. ibs.re.kr This tunability and high operating voltage make DMPZ a compelling material for developing high-performance, sustainable DIBs. ibs.re.kr

Advanced Functional Material Design and Characterization

The successful application of this compound in energy storage is a direct result of strategic molecular design. The key design principle is the N,N'-substitution on the core phenazine structure. This modification transforms the phenazine from an n-type material into a p-type redox-active compound that is "ready-to-charge," a crucial feature for its use in dual-ion batteries. ibs.re.kr

The characterization of this compound and related materials involves a suite of spectroscopic and electrochemical techniques to understand their structure and behavior during battery operation. These methods include:

Spectroscopic Analysis : Techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry are used to confirm the chemical structure and purity of the synthesized compounds. researchgate.net

Electrochemical Analysis : Cyclic Voltammetry (CV) is employed to investigate the redox activity of DMPZ, revealing its redox potentials and the dependence of these potentials on the electrolyte composition. ibs.re.kr

In-situ and Ex-situ Characterization : To understand the structural and electronic changes during battery cycling, researchers use advanced techniques. These include ex-situ UV/Vis absorption spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and FT-IR spectroscopy to probe the material's state at different stages of charge and discharge. ibs.re.kr

Structural Characterization : X-ray diffraction can be used to study the crystal structure of phenazine derivatives and their complexes, providing insight into molecular packing and interactions. researchgate.netmdpi.com

These comprehensive characterization methods are vital for correlating the molecular structure of this compound with its electrochemical performance and for designing next-generation organic energy storage materials.

Mechanistic Biological Studies of 2,3 Dimethylphenazine and Phenazine Derivatives

Molecular Mechanisms of Cellular Interaction

The cellular effects of 2,3-Dimethylphenazine and other phenazine (B1670421) derivatives are rooted in their direct or indirect interactions with cellular components. These interactions can trigger a cascade of events, leading to significant physiological and pathological outcomes.

Reactive Oxygen Species (ROS) Generation Pathways

Phenazine compounds are known to be redox-active, a characteristic that is central to their biological effects, including the generation of Reactive Oxygen Species (ROS). While the precise pathways for this compound are not fully elucidated, studies on related phenazine derivatives offer significant insights.

One of the primary mechanisms involves the ability of phenazines to act as electron shuttles. They can accept electrons from cellular reducing agents, such as NADPH, and subsequently transfer them to molecular oxygen (O₂) to form the superoxide (B77818) radical (O₂⁻). This process can be cyclical, leading to a continuous production of ROS. For instance, the virulence factor 1-hydroxyphenazine, produced by Pseudomonas aeruginosa, has been shown to mediate the production of superoxide radicals in the presence of NADPH. researchgate.net This redox cycling can disrupt the cellular redox balance and lead to oxidative stress.

The generation of ROS by phenazine derivatives can be summarized in the following steps:

Reduction of the phenazine: The phenazine compound is reduced by cellular reductants like NADPH.

Oxidation of the reduced phenazine: The reduced phenazine then donates an electron to molecular oxygen.

Formation of superoxide: This electron transfer results in the formation of the superoxide anion.

Further ROS generation: Superoxide can be converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), through enzymatic or non-enzymatic processes. nih.govnih.gov

This ROS production is believed to be a key component of the antimicrobial and cytotoxic effects of many phenazine compounds. patsnap.comgoogle.com

Induction of Apoptosis in Select Cell Lines

Several phenazine derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in various cell lines, particularly in cancer cells. This pro-apoptotic activity is a significant area of interest for potential therapeutic applications.

For example, phenazine 5,10-dioxides, such as myxin, have been shown to induce apoptosis in human acute myeloid leukemia (AML) cells. nih.gov The induction of apoptosis by these compounds is often linked to their ability to generate ROS, which can trigger intrinsic apoptotic pathways through mitochondrial damage and the release of pro-apoptotic factors.

Furthermore, certain synthetic phenazine cations have been found to induce a form of lysosome-dependent cell death that involves both necrosis and caspase-dependent apoptosis. acs.org This suggests that phenazine derivatives can activate multiple cell death pathways. The specific mechanisms can vary depending on the chemical structure of the phenazine derivative and the type of cell being targeted. While direct studies on this compound are limited, the evidence from related compounds strongly suggests that it may also possess pro-apoptotic properties. nih.govwaocp.orge-century.us

Table 1: Effects of Phenazine Derivatives on Apoptosis in Cancer Cell Lines

Phenazine Derivative Cell Line Observed Effect
Myxin (a phenazine 5,10-dioxide) Human Acute Myeloid Leukemia (AML) Induction of apoptosis

Interactions with Nucleic Acids and DNA Binding Modes (e.g., Intercalation)

The planar aromatic structure of the phenazine core is well-suited for interaction with nucleic acids, particularly DNA. Intercalation is a common binding mode for many phenazine derivatives, where the flat molecule inserts itself between the base pairs of the DNA double helix.

Dipyrido[3,2-a:2',3'-c]phenazine (dppz) is a well-studied phenazine derivative that exhibits strong DNA intercalation. nih.govmdpi.com This interaction is often characterized by a "light-switch" effect, where the luminescence of dppz-containing metal complexes is significantly enhanced upon binding to DNA. This property has made dppz a valuable tool in DNA research. The binding affinity and specific mode of interaction can be influenced by the substituents on the phenazine ring. nih.gov

Computational studies on 2,3-diaminophenazine have suggested that it can interact with DNA through various modes, including interactions with the DNA bases and phosphate (B84403) backbone. nih.govnih.gov Isothermal titration calorimetry has been used to demonstrate that phenazines like pyocyanin (B1662382) and phenazine-1-carboxamide (B1678076) can bind to double-stranded DNA in vitro. researchgate.net

The potential binding modes of phenazine derivatives with DNA include:

Intercalation: The planar phenazine ring stacks between the DNA base pairs.

Groove Binding: The molecule fits into the major or minor groove of the DNA helix.

Electrostatic Interactions: Positively charged substituents on the phenazine can interact with the negatively charged phosphate backbone of DNA.

These interactions with DNA can have significant biological consequences, including the inhibition of DNA replication and transcription, which can contribute to the antimicrobial and cytotoxic effects of these compounds. mdpi.commdpi.com

Influence on Enzymatic Activities and Cellular Metabolism

Phenazine derivatives can significantly impact cellular metabolism and the activity of various enzymes due to their redox properties. nih.gov They can act as electron shuttles, diverting electrons from cellular metabolic pathways and thereby altering the cell's redox state. nih.gov

Phenazines have been shown to accept electrons from reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and nicotinamide adenine dinucleotide phosphate (NADPH). This can affect the availability of these crucial coenzymes for other cellular processes, including energy metabolism and biosynthesis. By interacting with the electron transport chain, phenazines can interfere with cellular respiration. nih.gov This interference can be particularly detrimental to actively respiring cells, such as certain cancer cells. nih.gov

Some phenazine derivatives have also been found to interfere with the activity of topoisomerases I and II. nih.gov These enzymes are essential for managing the topological state of DNA during replication and transcription. Inhibition of topoisomerase activity can lead to DNA damage and cell death, which is a mechanism exploited by some anticancer drugs.

The impact of phenazines on cellular metabolism is multifaceted and can lead to a range of effects, from altered gene expression to enhanced bacterial survival under certain conditions. nih.gov

Mechanistic Basis of Antimicrobial Activity

The antimicrobial properties of phenazine derivatives are a well-documented aspect of their biological activity. rsc.orggoogle.comnih.govnih.govbenthamscience.com The primary mechanism underlying their ability to inhibit or kill microorganisms is believed to be their capacity to generate reactive oxygen species (ROS). patsnap.comgoogle.com

As described in section 7.1.1, the redox cycling of phenazines leads to the production of superoxide and other ROS. Microorganisms have defense mechanisms to cope with oxidative stress, but the high levels of ROS generated by phenazines can overwhelm these defenses, leading to damage of cellular components such as DNA, proteins, and lipids. This oxidative damage can disrupt essential cellular processes and ultimately lead to cell death.

In addition to ROS generation, the interaction of phenazines with microbial electron transport chains can also contribute to their antimicrobial effects. nih.gov By interfering with respiration, these compounds can deplete the cell's energy supply. Furthermore, the ability of some phenazines to intercalate into microbial DNA can inhibit replication and transcription, further contributing to their antimicrobial action.

Modulatory Effects on Signal Transduction Pathways (e.g., NF-κB)

Emerging evidence suggests that phenazine derivatives can modulate key cellular signal transduction pathways, which are intricate networks that transmit signals from the cell surface to the nucleus, governing cellular responses. youtube.comnih.gov One of the most studied of these is the nuclear factor-kappa B (NF-κB) pathway.

The NF-κB pathway plays a crucial role in regulating the immune and inflammatory responses, cell survival, and proliferation. mdpi.commdpi.com Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory conditions.

A study has shown that red blood cells treated with phenazine methosulphate can activate the NF-κB transcription factor in endothelial cells. nih.gov This suggests that phenazine-induced oxidative stress can trigger pro-inflammatory signaling. Conversely, other phenazine derivatives have been found to possess anti-inflammatory properties. For instance, some derivatives isolated from a deep-sea fungus inhibited the production of nitric oxide (NO) in lipopolysaccharide-stimulated macrophage cells. nih.gov Since NO production is often regulated by NF-κB, this finding suggests an inhibitory effect of these phenazines on the NF-κB pathway. The modulation of signal transduction pathways like NF-κB by phenazine derivatives represents a promising area for the development of new therapeutic agents for a range of diseases. researchgate.net

Table 2: List of Compounds Mentioned

Compound Name
1-hydroxyphenazine
2,3-diaminophenazine
This compound
Dipyrido[3,2-a:2',3'-c]phenazine (dppz)
Myxin
Phenazine-1-carboxamide
Phenazine methosulphate

Emerging Research Directions and Future Outlook

Development of Next-Generation Phenazine-Based Functional Materials

The unique electronic and optical properties of the phenazine (B1670421) skeleton are being exploited to create a diverse range of functional materials with applications spanning electronics, energy storage, and sensing. Researchers are modifying the core phenazine structure to fine-tune its properties, leading to materials with enhanced performance and novel functionalities.

Key areas of development include:

Organic Electronics: Phenazine derivatives are highly sought after for their use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Their inherent redox activity and fluorescence can be modulated by adding different functional groups. For instance, phenazine-based compounds are being designed as thermally activated delayed fluorescence (TADF) emitters, which are crucial for achieving high efficiency in OLEDs. In OSCs, phenazine units are being incorporated into non-fused ring electron acceptors, demonstrating a promising strategy for developing low-cost, high-performance photovoltaic devices.

Energy Storage: The reversible redox behavior of phenazines makes them excellent candidates for electrode materials in rechargeable batteries. Scientists are developing phenazine-based porous organic polymers and covalent organic frameworks (COFs) for use as anodes in aqueous rechargeable batteries. These materials offer sustainable and cost-effective alternatives to traditional inorganic materials, with the potential for high capacity and stability.

Sensors and Probes: The strong and stable fluorescence of many phenazine derivatives makes them ideal for use in optical sensing. By attaching specific recognition units to the phenazine core, researchers can create sensors that respond to various external stimuli such as temperature, pH, and the presence of specific ions or molecules.

Interactive Table: Phenazine-Based Functional Materials and Applications
Material TypeKey FeatureApplication
TADF EmittersHigh Efficiency Light EmissionOrganic Light-Emitting Diodes (OLEDs)
Non-Fused Electron AcceptorsCost-Effective, High PerformanceOrganic Solar Cells (OSCs)
Porous Organic PolymersHigh Areal Capacity, StabilityAqueous Rechargeable Batteries
Covalent Organic FrameworksReversible Redox ActivityEnergy Storage
Fluorescent ProbesStimuli-Responsive EmissionChemical and Biological Sensing

Integration of Synthetic Biology and Chemical Synthesis for Novel Derivatives

While traditional chemical synthesis has been instrumental in producing a vast library of over 6000 phenazine compounds, it often involves harsh conditions and can generate toxic byproducts. In contrast, the biosynthesis of phenazines by microorganisms offers a green and environmentally friendly alternative. Emerging research focuses on combining the precision of chemical synthesis with the sustainability of biological methods to create novel phenazine derivatives.

Biosynthesis as a Green Alternative: Many microorganisms, particularly from the genera Pseudomonas and Streptomyces, naturally produce phenazine compounds. These biosynthetic pathways typically start from the shikimate pathway intermediate, chorismate. Through a series of enzymatic reactions, the core phenazine scaffold is assembled and can be further modified by other enzymes to produce a variety of derivatives.

Harnessing Synthetic Biology: Researchers are now applying the tools of synthetic biology and metabolic engineering to manipulate these natural pathways. This involves:

Heterologous Expression: Introducing genes from one organism into another to produce new compounds. For example, a prenyltransferase from Streptomyces has been introduced into Pseudomonas chlororaphis to synthesize terpenoid phenazines for the first time in this host.

Pathway Engineering: Modifying the native genetic machinery of a microorganism to increase the yield of a desired phenazine or to produce new derivatives. This can involve knocking out competing pathways or overexpressing key enzymes.

Artificial Pathways: Designing and constructing entirely new biosynthetic pathways in a host organism to create phenazines with novel structures and functionalities that are not found in nature.

The integration of these biological approaches with targeted chemical modifications allows for the creation of a wider diversity of phenazine derivatives with potentially enhanced biological or material properties.

Interactive Table: Comparison of Synthesis Methods for Phenazine Derivatives
FeatureChemical SynthesisBiosynthesis (Synthetic Biology)
Precursors Often petroleum-basedRenewable feedstocks (e.g., glucose)
Conditions Often harsh (high temp/pressure)Mild (ambient temp/pressure)
Byproducts Can be toxic and difficult to separateGenerally fewer and less toxic
Stereoselectivity Often requires chiral catalystsHigh, enzyme-controlled
Scalability Well-establishedCan be challenging, requires fermentation optimization
Novelty High, vast chemical spaceHigh, can create unnatural derivatives

Advanced In-Situ Characterization for Elucidating Reaction Pathways

A deep understanding of how phenazine derivatives function at a molecular level requires observing their behavior during chemical and electrochemical processes in real-time. Advanced in-situ and operando characterization techniques are becoming indispensable tools for elucidating complex reaction mechanisms. These methods allow scientists to "watch" molecules react, providing invaluable insights that are not obtainable from conventional pre- and post-reaction analyses.

Operando spectroscopy, in particular, combines an electrochemical or chemical process with a simultaneous spectroscopic measurement. This approach provides a direct correlation between the structural or electronic changes in the molecule and its observed activity or performance.

Key techniques being employed include:

Operando UV-Vis Spectroelectrochemistry: This technique is used to monitor the changes in the electronic absorption spectra of a molecule as its electrochemical potential is varied. It has been successfully used to study the electrografting process of phenothiazine (B1677639) (a related compound) onto electrode surfaces, providing a better understanding and control of surface modification.

Operando Synchrotron-Based Spectroscopies: Techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS), performed at synchrotron facilities, are powerful probes of the local atomic and electronic structure of materials under operational conditions. They are being used to investigate the mechanisms of photo-electrocatalytic reactions, which is crucial for developing efficient solar energy conversion technologies.

Operando Scanning Electrochemical Probe Microscopy (SEPM): This family of techniques uses a tiny probe to map the local electrochemical reactivity of a surface while a reaction is occurring. It can correlate activity with surface features and provide detailed insight into reaction mechanisms at the nanoscale.

These advanced methods are critical for rationally designing the next generation of phenazine-based materials by providing a clear picture of the dynamic processes that govern their function.

Interactive Table: Advanced In-Situ/Operando Characterization Techniques
TechniqueInformation GainedApplication Area
Operando UV-Vis SpectroelectrochemistryReal-time electronic state changesElectrochemistry, Surface Modification
In-situ / Operando X-ray Absorption Spectroscopy (XAS)Local atomic structure, oxidation stateCatalysis, Batteries, Solar Energy
In-situ / Operando X-ray Photoelectron Spectroscopy (XPS)Surface chemical composition, electronic statesCatalysis, Corrosion, Interfaces
Operando Scanning Electrochemical Probe Microscopy (SEPM)Local electrochemical activity mappingElectrocatalysis, Batteries, Corrosion

Structure-Mechanism Relationships in Biological and Electrochemical Systems

A central theme in current phenazine research is deciphering the intricate relationship between a molecule's three-dimensional structure and its functional mechanism. Understanding this connection is paramount for the rational design of new compounds with tailored properties, whether for biological applications or advanced materials. Even subtle changes to the phenazine core, such as the type and position of substituent groups, can have a profound impact on its chemical properties and biological activity.

In Biological Systems: The biological activity of phenazines, including their well-known antimicrobial and antitumor properties, is highly dependent on their structure. This is the focus of Structure-Activity Relationship (SAR) studies. For example, the presence and location of hydroxyl, methyl, or carboxyl groups on the phenazine ring can influence how the molecule interacts with biological targets like enzymes or DNA. Researchers use SAR to identify the key structural features responsible for a desired biological effect, which guides the synthesis of more potent and selective compounds. Molecular docking studies are often used to simulate how these molecules bind to protein active sites, providing a mechanistic basis for the observed SAR.

In Electrochemical Systems: For applications in electronics and energy storage, the key is the Structure-Property Relationship (SPR). The electrochemical behavior of a phenazine derivative is dictated by its molecular structure. The arrangement of atoms influences its redox potential, electron transfer kinetics, and stability in different oxidation states. For instance, in the design of materials for organic batteries, the structure of the phenazine unit is tuned to achieve the desired voltage and capacity. Computational methods, such as Density Functional Theory (DFT) and machine learning, are increasingly being used to predict the redox potentials and other electrochemical properties of new phenazine derivatives before they are synthesized, accelerating the discovery of promising new materials.

By systematically studying these structure-mechanism relationships, scientists can move beyond trial-and-error approaches to a more predictive and design-oriented paradigm for creating novel phenazine-based systems.

Interactive Table: Structure-Mechanism Correlations in Phenazine Derivatives
Structural FeatureSystemCorrelated Property / Mechanism
Position of SubstituentsBiologicalAlters binding affinity to enzymes/receptors
Type of Functional Group (e.g., -OH, -COOH)BiologicalInfluences antimicrobial/antitumor activity
Electron-donating/withdrawing groupsElectrochemicalModulates redox potential and energy levels
Molecular Rigidity/FlexibilityElectrochemicalAffects charge transport and material stability
π-conjugation lengthOptical/ElectronicTunes absorption/emission wavelengths for OLEDs/sensors

Q & A

Q. Table 1. Key Analytical Data for this compound

ParameterValue/DescriptionReference
Molecular Weight208 g/mol (EIMS)
1^1H NMR (CDCl₃)δ 8.22–8.19 (m, 2H), δ 2.21 (s, 6H)
HPLC Purity (MeOH)95.46%
Melting Point170–172°C (observed)

Q. Table 2. Stability Assessment Framework

FactorExperimental ApproachReference
Redox StabilityCyclic voltammetry, in-situ UV-Vis
Thermal StabilityDifferential scanning calorimetry
Solvent CompatibilitySolubility tests in polar/non-polar

Notes on Evidence Utilization

  • Synthesis & Characterization: provides foundational protocols for synthesis and analytical validation.
  • Redox Behavior: offers indirect insights via analogous compounds.
  • Safety: (phenazine SDS) informs general handling practices.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.